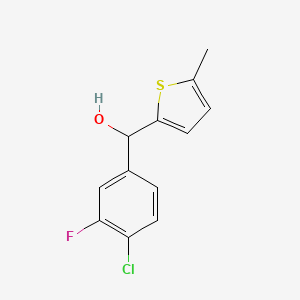
(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone is an aromatic ketone that features a thiophene ring substituted with a methyl group at the 5-position and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone can be achieved through several methods. One efficient approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This method utilizes water as the sole oxygen source and operates under mild conditions, making it environmentally friendly . The reaction proceeds through the direct Csp3-H oxidation of pyridin-2-yl-methanes, yielding the desired methanone product in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through the oxidation of pyridin-2-yl-methanes using copper catalysis.
Substitution: The thiophene and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of pyridin-2-yl-methanes to methanones.
Substitution: Reagents such as halogens, acids, and bases can be employed to introduce various substituents onto the thiophene and pyridine rings.
Major Products Formed
The primary product formed from the oxidation reaction is this compound itself. Substitution reactions can yield a variety of derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone has several scientific research applications:
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and as a potential lead compound for drug development.
Medicine: The unique structural features of the compound make it a candidate for pharmaceutical research, particularly in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone involves its interaction with specific molecular targets. For instance, in photophysical applications, the compound’s structure allows for efficient intramolecular charge transfer, leading to fluorescence . The presence of both thiophene and pyridine rings facilitates various electronic interactions, which can be harnessed in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridin-2-yl-methanone: Lacks the thiophene ring, making it less versatile in certain applications.
5-Methylthiophene-2-carboxaldehyde: Contains a formyl group instead of the pyridine ring, altering its reactivity and applications.
Thienylpyridinium-cyclic enolate betaine dyes: These compounds share structural similarities but are primarily used for their photophysical properties.
Uniqueness
(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone is unique due to the combination of the thiophene and pyridine rings, which confer distinct electronic and structural properties. This dual-ring system enhances its potential for diverse applications in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
(5-methylthiophen-2-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-5-6-10(14-8)11(13)9-4-2-3-7-12-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESZFVYHFOPCQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(Methoxymethyl)phenyl]-4-oxobutanoic acid](/img/structure/B7940948.png)

![1-[3-(Methoxymethyl)phenyl]butan-1-ol](/img/structure/B7940962.png)











